molecular formula C9H11NO2 B1585958 Methyl 3-(aminomethyl)benzoate CAS No. 93071-65-9

Methyl 3-(aminomethyl)benzoate

Cat. No.: B1585958
CAS No.: 93071-65-9
M. Wt: 165.19 g/mol
InChI Key: OWBKDJSKHXGOJY-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-nitrobenzoate with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an aminomethyl group. Another method involves the direct aminomethylation of methyl benzoate using formaldehyde and ammonium chloride under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction is carried out in a hydrogenation reactor with a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 3-carboxybenzoate.

    Reduction: The ester group can be reduced to an alcohol, yielding 3-(aminomethyl)benzyl alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Methyl 3-carboxybenzoate.

    Reduction: 3-(aminomethyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl 3-(aminomethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory effects.

    Industry: this compound is used in the production of polymers and resins, where it imparts specific properties to the final materials.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

    Methyl 3-aminobenzoate: Lacks the aminomethyl group, resulting in different reactivity and applications.

    Methyl 4-aminobenzoate: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.

    Ethyl 3-aminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical properties and reactivity.

Uniqueness: Methyl 3-(aminomethyl)benzoate is unique due to the presence of both an ester and an aminomethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 3-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKDJSKHXGOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383448
Record name Methyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-65-9
Record name Methyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 20% solution of piperidine in DMF (5 ml) was added to 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester (193 mg, 0.5 mmol) and the reaction was stirred at room temperature for 30 min. Water (10 ml) was added to the crude reaction mixture, followed by 1M HCl (10 ml). The aqueous layer was washed with EtOAc (3×10 ml) then basified to pH 9 with saturated NaHCO3. The basic layer was extracted with EtOAc (3×10 ml) and the aqueous layer was evaporated down to a small volume, then further extracted with EtOAc (5×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent evaporated in vacuo to give the title compound.
[Compound]
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3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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